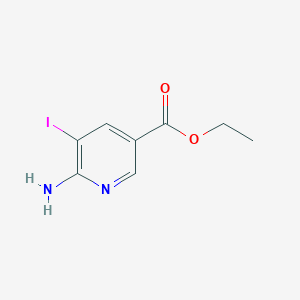![molecular formula C25H28N4O5S B12342238 11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342238.png)
11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” is a complex organic compound that features multiple functional groups, including an ethoxyphenyl group, a methoxyphenyl group, and a thia-triazatricyclo structure. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” likely involves multiple steps, including the formation of the core triazatricyclo structure and the subsequent introduction of the ethoxyphenyl and methoxyphenyl groups. Common synthetic routes may include:
Formation of the core structure: This could involve cyclization reactions using appropriate precursors under controlled conditions.
Functional group introduction: The ethoxyphenyl and methoxyphenyl groups can be introduced through substitution reactions using reagents like ethyl iodide and methoxybenzyl chloride.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
“11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as a drug candidate due to its unique structure and functional groups.
Medicine
In medicine, the compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it may find applications in the development of new materials, such as polymers or nanomaterials, due to its structural complexity.
Mechanism of Action
The mechanism of action of “11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.
Interference with cellular pathways: It may disrupt cellular pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 11-[2-(4-Methoxyphenyl)-2-oxoethyl]-8-[(2-ethoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- 11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-hydroxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
Uniqueness
The uniqueness of “11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” lies in its specific combination of functional groups and the thia-triazatricyclo structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H28N4O5S |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
11-[2-(4-ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C25H28N4O5S/c1-3-34-18-10-8-16(9-11-18)20(30)15-28-25(32)29-19-12-13-35-22(19)23(31)27(24(29)26-28)14-17-6-4-5-7-21(17)33-2/h4-11,19,22,24,26H,3,12-15H2,1-2H3 |
InChI Key |
VEOPFLHTYGFBTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C(=O)N3C4CCSC4C(=O)N(C3N2)CC5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12342175.png)

![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B12342194.png)
![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342202.png)

![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342211.png)


![2-Bromobenzo[d]thiazole-5-carboxylic acid](/img/structure/B12342225.png)


![1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B12342263.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12342270.png)
